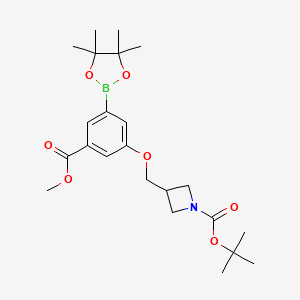
tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate is a complex organic molecule that incorporates functional groups such as azetidine, boronate ester, and methoxycarbonyl. It's commonly used as an intermediate in organic synthesis, particularly in the creation of other biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate typically starts with the preparation of key intermediates, followed by their coupling under controlled conditions. One route may involve the esterification of azetidine-1-carboxylate followed by the addition of the boronate ester.
Industrial Production Methods
Industrial production often relies on catalytic processes to increase yield and efficiency. For instance, transition metal catalysts such as palladium may be employed to facilitate the coupling reactions. These methods aim to achieve high purity and yield, utilizing continuous flow techniques to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the boronate ester site, leading to the formation of boronic acids.
Reduction: : Reduction reactions can occur at the methoxycarbonyl group, potentially converting it into an alcohol.
Substitution: : The azetidine ring and phenoxy groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions might include strong nucleophiles and bases such as sodium hydride.
Major Products
The major products of these reactions vary but often include functionalized azetidines, boronic acids, and alcohol derivatives, depending on the reaction pathway chosen.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a building block in the synthesis of more complex molecules, often used in the development of pharmaceuticals and agrochemicals.
Biology
In biological studies, it is utilized to create molecules that can probe biological pathways, particularly those involving enzyme interactions.
Medicine
The structure allows it to be modified into potential drug candidates for various diseases, given its potential biological activity.
Industry
It finds applications in materials science, particularly in creating novel polymers and advanced materials due to its unique functional groups.
Mecanismo De Acción
The compound's effects are largely dictated by its functional groups. The boronate ester can interact with enzymes that recognize boronic acids, potentially inhibiting enzyme function. The methoxycarbonyl and azetidine functionalities allow it to participate in various biochemical pathways, modulating activity based on the compound it is incorporated into.
Comparación Con Compuestos Similares
Similar compounds include other azetidine derivatives and boronate esters. For example:
Azetidine-2-carboxylic acid
Boronic acid pinacol ester
What makes tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate unique is its combination of these two functional groups in a single molecule, offering versatile reactivity and potential for diverse applications.
Hope that satisfies your curiosity! Want to go deeper into any specific section?
Propiedades
Fórmula molecular |
C23H34BNO7 |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[[3-methoxycarbonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C23H34BNO7/c1-21(2,3)30-20(27)25-12-15(13-25)14-29-18-10-16(19(26)28-8)9-17(11-18)24-31-22(4,5)23(6,7)32-24/h9-11,15H,12-14H2,1-8H3 |
Clave InChI |
BFFDOMKYMNRHGX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CN(C3)C(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


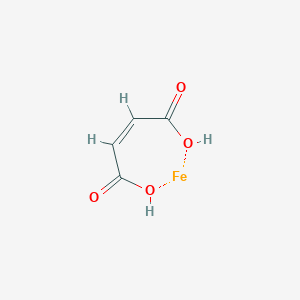


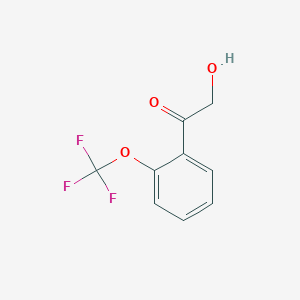
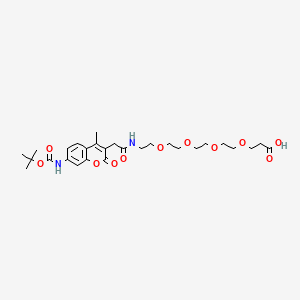
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
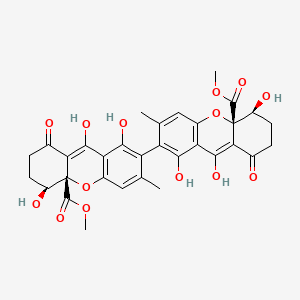
![2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide](/img/structure/B15339881.png)
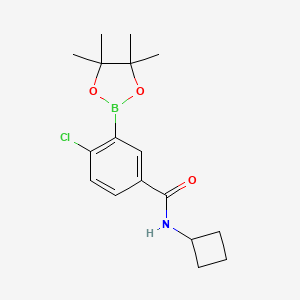
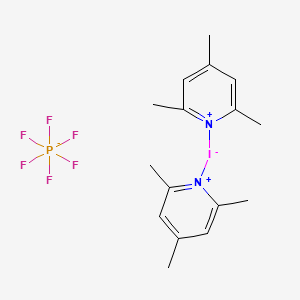
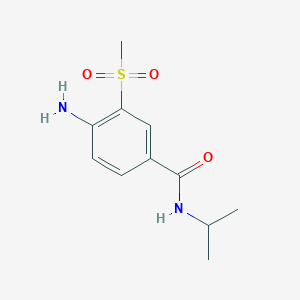
![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15339913.png)
![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
![3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339917.png)
